
3-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of interest in recent years . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .科学的研究の応用
Synthesis and Antimicrobial Activities
Research has shown that compounds related to oxazolidine-2,4-diones, such as those synthesized through the Knoevenagel condensation process, demonstrate significant antibacterial and antifungal activities. These compounds were evaluated against various bacterial strains (Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli) and fungi (Aspergillus niger and A. flavus), with some showing more than 50% inhibition, highlighting their potential as antimicrobial agents (Prakash et al., 2010).
Structure-Activity Relationships in Medicinal Chemistry
Oxazolidine-2,4-diones and related structures have been utilized in the synthesis of various biologically active molecules. For instance, the study of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors involves the synthesis of complex molecules with significant biological activities, indicating the utility of such structures in developing therapeutic agents (Li et al., 2005).
Enhanced Glucose Tolerance
In the realm of diabetes research, oxazolidinediones, particularly those substituted at various positions, have shown to improve glucose tolerance in animal models without causing hypoglycemia below normal fasting levels. This points towards their potential application in the treatment of diabetes, through the modulation of glucose levels and insulin release (Schnur & Morville, 1986).
Novel Synthesis Techniques
The chemical's structure lends itself to novel synthesis techniques, such as the tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide. This method provides a new way to access various oxazolidine-2,4-diones, showcasing the adaptability of this chemical structure in synthesizing biologically important compounds under mild, metal-free conditions (Zhang et al., 2015).
将来の方向性
Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “3-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione” and similar compounds may have potential applications in drug discovery and development.
特性
IUPAC Name |
3-[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S/c14-10-2-1-9(21-10)12(18)15-5-3-8(4-6-15)16-11(17)7-20-13(16)19/h1-2,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYNRMNITZNQHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(5-Chlorothiophene-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


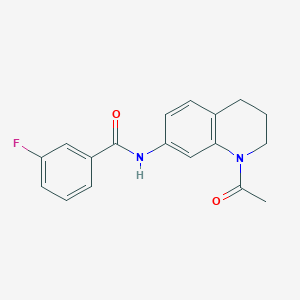
![N-(5-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2935612.png)
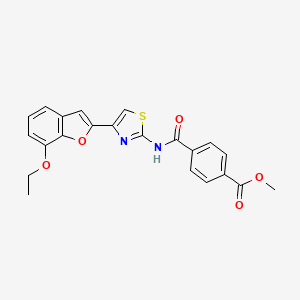
![Methyl 2-amino-4-(2,3-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2935615.png)
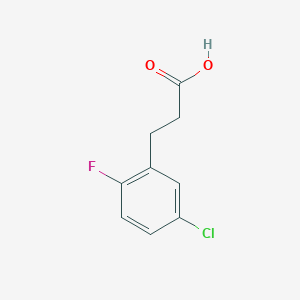
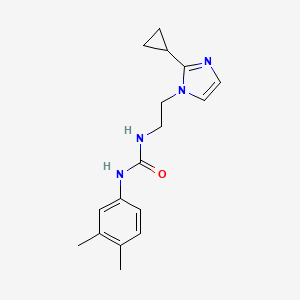
![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2935621.png)
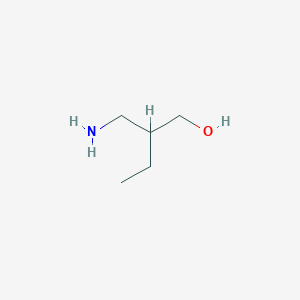
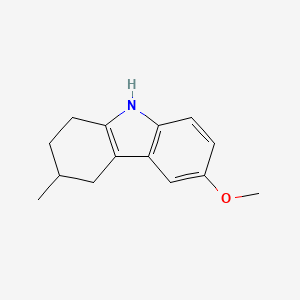


![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2935628.png)
![N-[4-(benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B2935629.png)